molecular formula C10H10O3 B1602004 3-(1,3-Dioxolan-2-yl)benzaldehyde CAS No. 68348-23-2

3-(1,3-Dioxolan-2-yl)benzaldehyde

Cat. No.: B1602004
CAS No.: 68348-23-2
M. Wt: 178.18 g/mol
InChI Key: LVHULPFZAXZJBD-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a 1,3-dioxolane ring

Safety and Hazards

3-(1,3-Dioxolan-2-yl)benzaldehyde should be handled with caution as it is toxic if ingested or inhaled and can cause skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1,3-Dioxolan-2-yl)benzaldehyde can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with a catalytic amount of p-toluenesulfonic acid, which facilitates the removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes with efficient water removal techniques, such as the use of molecular sieves or orthoesters. Catalysts like zirconium tetrachloride or tetrabutylammonium tribromide can be employed to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to alterations in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxolan-2-yl)benzaldehyde is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other dioxolane and dioxane derivatives. Its combination of a benzaldehyde moiety with a 1,3-dioxolane ring makes it a versatile intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6-7,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHULPFZAXZJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500634
Record name 3-(1,3-Dioxolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68348-23-2
Record name 3-(1,3-Dioxolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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